Allatotropin

Juvenile Hormone Biosynthesis Neuropeptide Antagonism Structure-Activity Relationship

Allatotropin (Manse-AT) is the gold-standard 13-amino acid neuropeptide for stimulating juvenile hormone (JH) biosynthesis in lepidopteran corpora allata (EC50 in low nanomolar range). Unlike allatostatins that inhibit JH, Manse-AT uniquely activates the IP3 pathway. Its validated roles in cardiac modulation, myotropic activity, and midgut ion transport inhibition make it indispensable for insect physiology research and IGR development. The minimal active fragment Manse-AT(6–13) and antagonist fragment Manse-AT(10–13) (IC50=0.9 nM) provide essential SAR tools. Never substitute with unrelated neuropeptides—functional antagonism precludes interchangeability.

Molecular Formula C65H103N19O17S2
Molecular Weight 1486.8 g/mol
CAS No. 120928-88-3
Cat. No. B570788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllatotropin
CAS120928-88-3
Molecular FormulaC65H103N19O17S2
Molecular Weight1486.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN
InChIInChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72)
InChIKeyVOQFXDFZGBDKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allatotropin (Manse-AT, CAS 120928-88-3): A 13-Amino Acid Pleiotropic Insect Neuropeptide for JH Biosynthesis and Pest Control Research


Allatotropin (Manse-AT), a 13-amino acid neuropeptide first isolated from the tobacco hornworm Manduca sexta, stimulates juvenile hormone (JH) biosynthesis in adult lepidopteran corpora allata (CA) in vitro [1]. Its primary structure is H-Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH2 [2]. Beyond JH regulation, Manse-AT exerts pleiotropic effects on cardiac rhythm, myotropic activity, and ion transport, making it a critical tool for investigating insect physiology and developing next-generation pest control agents [3].

Why Generic Neuropeptide Substitution Fails: Allatotropin vs. Allatostatin and Analogues in Insect Physiology Research


Generic substitution of Manse-AT with other neuropeptides is not possible due to functional antagonism. While Manse-AT stimulates juvenile hormone (JH) biosynthesis, allatostatins (e.g., Mas-AS) inhibit it [1]. Additionally, structure-activity relationship (SAR) studies reveal that even minor sequence alterations, such as N-terminal truncations or alanine replacements, drastically reduce or abolish bioactivity. For example, Manse-AT (6-13) is the minimal active fragment for JH stimulation, whereas shorter fragments like Manse-AT (10-13) act as potent antagonists [2]. These distinct pharmacological profiles preclude any assumption of interchangeability in research protocols.

Allatotropin (Manse-AT) Quantitative Evidence Guide: JH Biosynthesis Potency, Myotropic EC50, and Ion Transport Inhibition Compared to Key Analogues


Potency and Antagonism in Juvenile Hormone Biosynthesis: Manse-AT vs. Manse-AT(6-13) and Manse-AT(10-13)

Manse-AT stimulates JH biosynthesis in adult female M. sexta corpora allata (CA). SAR studies show the minimal sequence for agonist activity is the C-terminal octapeptide, Manse-AT (6–13). In contrast, the shorter tetrapeptide fragment, Manse-AT (10–13), acts as a potent antagonist with an IC50 of 0.9 nM, demonstrating that sequence length dictates functional outcome [1].

Juvenile Hormone Biosynthesis Neuropeptide Antagonism Structure-Activity Relationship

Myotropic Potency Comparison: Manse-AT vs. Helicokinin Hez-KI and Tachykinin Lem-TRP1 on Heliothis virescens Gut

Manse-AT induces dose-dependent gut contractions in H. virescens larvae. Its potency (EC50 = 79 nM) is lower than that of the helicokinin Hez-KI (EC50 = 3 nM) and the tachykinin-related peptide Lem-TRP1 (EC50 = 26 nM), indicating that Manse-AT is a less potent myostimulant in this specific tissue compared to other insect neuropeptides [1].

Myotropic Activity Gut Contraction Insect Neuropeptide Pharmacology

Inhibition of Midgut Active Ion Transport: Manse-AT vs. Manduca FLRFamides (F7G, F7D)

Manse-AT inhibits short-circuit current (Isc) across the posterior midgut of M. sexta larvae. At 100 nM, Manse-AT produced significantly greater inhibition of Isc than did the FLRFamides F7G and F7D, demonstrating superior potency in disrupting ion transport [1]. Maximal inhibition by Manse-AT was achieved at 50 nM.

Ion Transport Midgut Epithelium Insect Pest Control

In Vivo Effects on Larval Growth and Mortality: Manse-AT vs. Manse-AS in Spodoptera frugiperda

Injection of Manse-AT (1 nmol) into penultimate instar S. frugiperda larvae drastically reduced weight gain and increased mortality. At a higher dose (10 nmol), 100% mortality occurred with no adults emerging. In contrast, Manse-AS (1 nmol) injections had negligible effects, demonstrating that Manse-AT exerts potent in vivo developmental disruption, whereas allatostatin does not [1].

In Vivo Efficacy Larval Development Pest Management

Best-Fit Application Scenarios for Allatotropin (Manse-AT) in Pest Control R&D and Insect Physiology


In Vitro Screening of JH Biosynthesis Modulators

Manse-AT serves as a positive control for stimulating JH biosynthesis in isolated corpora allata (CA) from adult lepidopteran females. Its well-defined potency (EC50 in nanomolar range) enables quantitative comparison of novel allatotropin agonists or antagonists [1]. Use at 20 nM can increase JH production 3- to 8-fold in day 0–3 adult female CA [2].

Midgut Ion Transport Assays for Novel Pest Control Agent Discovery

Manse-AT is a validated inhibitor of active ion transport (AIT) across the larval lepidopteran midgut. Its superior inhibition at 50–100 nM compared to FLRFamides makes it a benchmark for screening new compounds targeting the midgut epithelium [3]. This assay is directly relevant to developing insecticides that disrupt nutrient and ion homeostasis.

In Vivo Insect Growth Regulator (IGR) Studies in Lepidopteran Models

Manse-AT injection in S. frugiperda larvae causes significant growth retardation and mortality at 1–10 nmol doses, validating its use as a positive control for IGR candidate screening. Its lack of effect in larval stages of some species (e.g., Lacanobia oleracea) also allows for species-specific selectivity studies [4].

GPCR-Based Antagonist Development Using Truncated Analogs

The discovery that Manse-AT (10–13) is a high-potency antagonist (IC50 = 0.9 nM) for the Manse-AT receptor (Manse-ATR) provides a scaffold for designing peptide-based or peptidomimetic antagonists [5]. This fragment can be used as a lead compound in structure-based drug design for novel, selective insect GPCR antagonists.

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